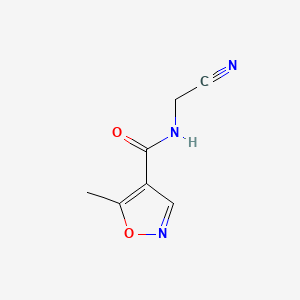

N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-5-6(4-10-12-5)7(11)9-3-2-8/h4H,3H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDOIYJSRITSIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 5-methylisoxazole-4-carboxylic acid with cyanomethylamine under appropriate conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance product purity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: The cyanomethyl and carboxamide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted isoxazole derivatives.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique isoxazole structure allows for the development of advanced materials with specific properties, making it valuable in material science and organic chemistry.

Reactivity and Functionalization

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions facilitate the formation of new derivatives, which can be tailored for specific applications in research and development.

Biological Research Applications

Enzyme Interaction Studies

The structural characteristics of this compound make it a suitable candidate for studying enzyme interactions. Its ability to bind to specific enzymes can help elucidate biological pathways and mechanisms, particularly in pharmacological contexts.

Pharmacological Potential

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit promising pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer properties. This makes them potential candidates for drug development targeting various diseases .

Medical Applications

Therapeutic Investigations

Isoxazole derivatives have been investigated for their roles in treating conditions such as cancer and infectious diseases. For instance, studies have shown that related compounds can inhibit cell proliferation and migration in pancreatic cancer models, suggesting a potential therapeutic role for this compound in oncology .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, influencing cellular responses and pathways relevant to disease processes.

Industrial Applications

Specialty Chemicals Production

In industry, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique functional groups allow for the creation of substances with tailored properties for specific industrial applications.

Case Studies

Several case studies have explored the applications of this compound:

- Anticancer Activity : A study demonstrated that derivatives of this compound significantly reduced cell migration and invasion in pancreatic ductal adenocarcinoma models, highlighting its potential as an anticancer agent .

- Enzyme Inhibition : Research on similar isoxazole compounds revealed their ability to inhibit specific transcription factors involved in cardiac hypertrophy, suggesting a pathway for therapeutic intervention using this compound derivatives .

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the cyanomethyl and carboxamide groups can influence its binding affinity and specificity. Additionally, the isoxazole ring structure can interact with various biological macromolecules, leading to diverse biological effects.

Comparison with Similar Compounds

N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide can be compared with other similar compounds, such as:

N-(Cyanomethyl)-2-chloroisonicotinamide: This compound also contains a cyanomethyl group but differs in the heterocyclic ring structure and the presence of a chlorine atom.

N-(Cyanomethyl)-5-methylisoxazole-3-carboxamide: Similar to the target compound but with a different position of the carboxamide group on the isoxazole ring.

N-(Cyanomethyl)-4-methylisoxazole-5-carboxamide: Another isomer with the carboxamide group at a different position on the isoxazole ring.

The uniqueness of this compound lies in its specific structural arrangement, which can result in distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an isoxazole ring, which is known for its ability to interact with various biological targets. The presence of the cyanomethyl and carboxamide groups enhances its binding affinity to specific enzymes or receptors, potentially modulating their activity. The compound's structure suggests that it may play a role in enzyme interactions and biological pathways, making it a candidate for further pharmacological studies.

The mechanism of action for this compound involves its interaction with molecular targets within biological systems. It may bind to specific receptors or enzymes, influencing their functionality. The unique structural features of the compound allow it to interact with various macromolecules, which can lead to diverse biological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of isoxazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A notable example includes a derivative that inhibited cell growth in human lung carcinoma A549 cells at concentrations as low as 0.99 µM, showcasing its potential as an antimitotic agent .

Immunomodulatory Effects

Research indicates that isoxazole derivatives exhibit immunomodulatory properties. Compounds with similar structures have been shown to possess both immunosuppressive and immunostimulatory effects depending on their specific substitutions. This dual action could make this compound a valuable candidate for therapeutic applications in autoimmune diseases and cancer immunotherapy .

Structure-Activity Relationship (SAR)

The SAR analysis of isoxazole derivatives reveals critical insights into how modifications affect biological activity. For example, the introduction of specific substituents on the isoxazole ring can significantly alter the compound's potency against cancer cells or its ability to modulate immune responses. Understanding these relationships is crucial for optimizing the design of new therapeutic agents based on this scaffold .

Case Studies

- Anticancer Activity : In a study evaluating various substituted isoxazoles, one derivative exhibited remarkable cytotoxicity against A549 cells with an IC50 value of 0.99 µM. This study underscores the importance of structural modifications in enhancing anticancer efficacy .

- Immunomodulation : Another investigation focused on derivatives with varying substituents at the 4-position of the isoxazole ring demonstrated significant immunosuppressive effects on peripheral blood mononuclear cell proliferation. This finding suggests that this compound could be explored for therapeutic use in conditions characterized by excessive immune activation .

Data Summary

Q & A

Q. What are the standard synthetic routes for N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide, and how are yields optimized?

The compound is typically synthesized via multicomponent reactions (MCRs) involving isoxazole derivatives and cyanomethylamine precursors. A common approach involves coupling 5-methylisoxazole-4-carboxylic acid with cyanomethylamine under peptide-coupling conditions (e.g., using EDCI or DCC as coupling agents in DMF) . Ultrasound-assisted methods have been reported to enhance reaction rates and yields (e.g., 30–40% improvement in reaction efficiency compared to traditional heating) by promoting better reagent mixing and reducing side reactions . Yield optimization requires careful control of solvent polarity (DMF or acetonitrile), temperature (60–80°C), and stoichiometric ratios of reactants.

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) to confirm substituent positions and amide bond formation. For example, the cyanomethyl group (-CH₂CN) typically shows a triplet near δ 4.3 ppm in ¹H NMR .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 220.085 for [M+H]⁺) and isotopic patterns .

- X-ray crystallography : Resolves bond lengths and angles (e.g., C-N bond lengths of ~1.35 Å in the isoxazole ring) and confirms stereoelectronic effects .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening should include:

- Enzyme inhibition assays : Test against kinases or phosphatases (e.g., using fluorescence-based ADP-Glo™ assays) due to structural similarity to kinase inhibitors .

- Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

- Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure interactions with target proteins .

Advanced Research Questions

Q. How can structural modifications improve target selectivity or potency?

Structure-activity relationship (SAR) studies often focus on:

- Isoxazole ring substitutions : Introducing electron-withdrawing groups (e.g., -F or -Cl) at the 5-methyl position to enhance metabolic stability .

- Cyanomethyl group replacement : Swapping with acylhydrazone or sulfonamide moieties to modulate solubility and binding affinity .

- Heterocyclic fusion : Adding fused rings (e.g., benzisoxazole) to restrict conformational flexibility and improve target engagement .

Q. How can X-ray crystallography resolve ambiguities in structural data?

Crystallography provides atomic-level insights:

- Dihedral angles : For example, the dihedral angle between the isoxazole and phenyl rings in N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide is 8.08°, confirming non-planarity and steric effects .

- Hydrogen bonding networks : Identify interactions between the carboxamide group and solvent/co-crystallized water molecules, critical for stability .

- Validation of tautomeric forms : Distinguish between keto-enol tautomers in solution vs. solid state .

Q. How should researchers address contradictions in biological activity data across studies?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a pan-kinase inhibitor) .

- Cellular context : Test across multiple cell lines (e.g., primary vs. immortalized) to account for genetic background effects .

- Metabolic stability : Use liver microsomal assays to compare compound half-life (t₁/₂) and cytochrome P450 interactions .

Q. What computational methods support the design of derivatives with enhanced properties?

Advanced approaches include:

- Molecular docking : Simulate binding to target proteins (e.g., using AutoDock Vina) to prioritize substituents with favorable binding energies .

- QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with activity data to predict bioavailability .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in further derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.